molecular formula C7H5BrClNO2 B123831 2-(Bromomethyl)-1-chloro-3-nitrobenzene CAS No. 56433-01-3

2-(Bromomethyl)-1-chloro-3-nitrobenzene

Cat. No.: B123831
CAS No.: 56433-01-3
M. Wt: 250.48 g/mol
InChI Key: MAIVNONTLACJOK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a nitro group

Scientific Research Applications

2-(Bromomethyl)-1-chloro-3-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential precursor for the development of therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

It’s known that bromomethyl groups often participate in nucleophilic substitution reactions , suggesting that this compound may interact with biological macromolecules such as proteins or nucleic acids.

Mode of Action

The bromomethyl group in 2-(Bromomethyl)-1-chloro-3-nitrobenzene is a good leaving group, making it susceptible to nucleophilic attack . This suggests that the compound could potentially react with nucleophilic sites in biological macromolecules, leading to modifications that could alter their function. The exact mode of action would depend on the specific target and the nature of the interaction.

Pharmacokinetics

Similar compounds are known to have high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

Given its potential reactivity, it could conceivably cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Additionally, the compound’s action could be influenced by the specific biological environment in which it is present, including the types of cells and tissues, and the presence of various enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-chloro-3-nitrobenzene typically involves the bromination of 1-chloro-3-nitrobenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-chloro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, or a mixture of nitric acid and sulfuric acid for nitration.

Major Products Formed:

  • Substituted benzene derivatives depending on the nucleophile used.
  • 2-(Aminomethyl)-1-chloro-3-nitrobenzene from reduction reactions.
  • Further substituted aromatic compounds from electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-1-chloro-3-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIVNONTLACJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204988
Record name 2-(Bromomethyl)-1-chloro-3-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56433-01-3
Record name 2-(Bromomethyl)-1-chloro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-chloro-3-nitrobenzene
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Record name 2-(Bromomethyl)-1-chloro-3-nitrobenzene
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Record name 2-(bromomethyl)-1-chloro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of the 1-chloro-2-methyl-3-nitrobenzene (2.0 g, 11.66 mmol) in anhydrous carbon tetrachloride 50 mL, NBS (2.07 g, 11.66 mmol) and benzoyl peroxide (0.141 g, 0.583 mmol) was added. The reaction mixture was heated to reflux overnight. Then, the reaction mixture was cooled to room temperature and filtered. The filtrate was evaporated to provide crude 2-(bromomethyl)-1-chloro-3-nitrobenzene, which was used for the next step without any further purification (2.93 g); 1H NMR (400 MHz, DMSO-d6): δ 4.77 (s, 2H), 7.60 (t, J=6.2, 8.2 Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 8.00 (d, J=8.2 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.141 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2-methyl-3-nitrobenzene (10 g, 0.0584 mol) in CCl4 (100 mL) was added N-bromosuccinimide (12.4 g, 0.0701 mol), benzoyl peroxide (2.8 g, 0.0116 mol) portion wise at 0° C. Reaction mixture was stirred at reflux for 4 h. The mixture was filtered, concentrated and dried to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.042-7.986 (m, 1H), 7.925-7.905 (d, J=8 Hz, 1H), 7.658-7.617 (t, J=8.4 Hz, 1H), 4.784 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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